

The Emergence of Cilagicin: A Dual-Targeting Antibiotic Evading Resistance

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Compound of Interest

Compound Name: *Cilagicin*

Cat. No.: *B12366737*

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A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction: The relentless rise of antibiotic-resistant bacteria poses a significant threat to global health. In the ongoing search for novel antimicrobial agents, a promising new candidate, **Cilagicin**, has emerged from an innovative discovery pipeline that merges computational biology with synthetic chemistry. This lipodepsipeptide antibiotic has demonstrated potent activity against a range of Gram-positive pathogens, including multidrug-resistant strains. What sets **Cilagicin** apart is its unique dual-targeting mechanism of action, which appears to be a key factor in its ability to evade the development of resistance. This technical guide provides an in-depth overview of the chemical structure, properties, and mechanism of action of **Cilagicin**, along with detailed experimental methodologies for its synthesis and characterization.

Chemical Structure and Physicochemical Properties

Cilagicin is a dodeca-lipodepsipeptide, characterized by a cyclic peptide core with a lipid tail. The core is composed of eleven amino acid residues, and the structure is further distinguished by the presence of non-proteinogenic amino acids.

Table 1: Physicochemical Properties of **Cilagicin**

Property	Value	Reference
Molecular Formula	C68H103N15O17	[1]
Molecular Weight	1466.63 g/mol	[1]
Class	Lipodepsipeptide	[2]
Solubility	Soluble in DMSO	[3]

Antimicrobial Spectrum and Potency

Cilagicin exhibits potent bactericidal activity against a variety of Gram-positive bacteria, including clinically important antibiotic-resistant strains such as methicillin-resistant *Staphylococcus aureus* (MRSA) and vancomycin-resistant *Enterococcus* (VRE).

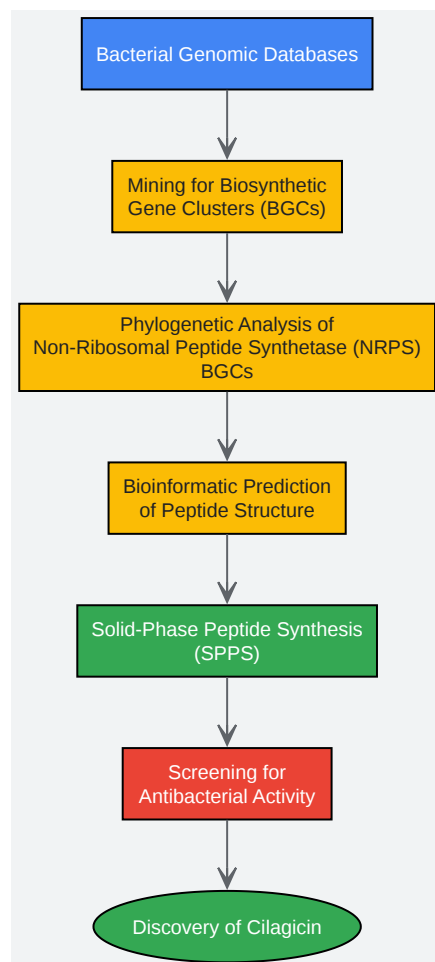
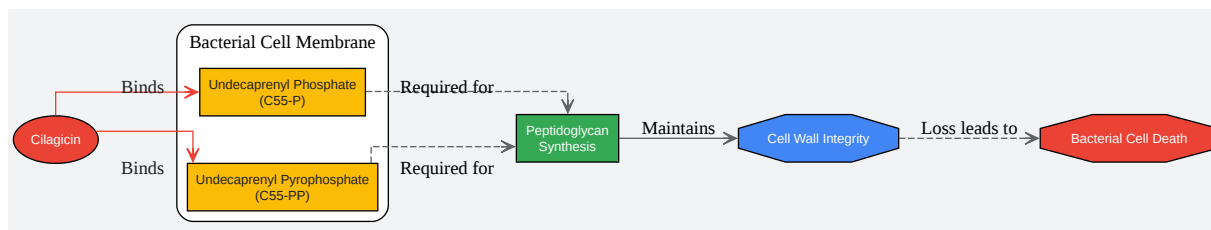
Table 2: Minimum Inhibitory Concentrations (MIC) of **Cilagicin** against Selected Gram-Positive Pathogens

Bacterial Strain	MIC (µg/mL)	Reference
<i>Staphylococcus aureus</i> USA300 (MRSA)	1	[4]
<i>Enterococcus faecalis</i> ATCC 29212	1	[2]
<i>Enterococcus faecium</i> (Vancomycin-resistant)	1	[5]
<i>Clostridioides difficile</i> ATCC 43255	0.5	[2]
<i>Streptococcus pneumoniae</i> ATCC 49619	0.5	[2]

Mechanism of Action: A Dual-Targeting Approach

The novel mechanism of action of **Cilagicin** is central to its efficacy and its ability to circumvent resistance. **Cilagicin** simultaneously binds to two essential lipid carriers involved in bacterial

cell wall synthesis: undecaprenyl phosphate (C55-P) and undecaprenyl pyrophosphate (C55-PP).[5] These molecules are crucial for the transport of peptidoglycan precursors across the cell membrane. By sequestering both C55-P and C55-PP, **Cilagicin** effectively halts the cell wall biosynthesis process, leading to bacterial cell death. This dual-binding strategy is believed to be a significant barrier to the development of resistance, as bacteria would need to simultaneously develop mutations to overcome the inhibition of two essential targets.



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